

Zoxamide-d5: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Zoxamide-d5

Cat. No.: B12422247

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Disclaimer: This document provides a summary of safety and handling information for **Zoxamide-d5**. **Zoxamide-d5** is a deuterated analog of Zoxamide. While the fundamental toxicological properties are expected to be similar to Zoxamide, the deuterium substitution may alter the metabolic profile due to the kinetic isotope effect, potentially leading to a slower rate of metabolism.^{[1][2][3]} All handling and safety procedures should be conducted with this consideration in mind, and a thorough risk assessment should be performed before use. The information provided herein is based on publicly available data for Zoxamide.

Executive Summary

Zoxamide is a benzamide fungicide with low acute toxicity.^{[4][5]} This guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of Zoxamide, which is anticipated to be representative of **Zoxamide-d5**. The primary target organ for Zoxamide is the liver, with observed effects in animal studies including increased liver weight and hypertrophy.^{[5][6][7]} It is not considered to be a skin irritant but is a skin sensitizer and a slight, transient eye irritant.^{[4][5]} Zoxamide is not classified as carcinogenic or genotoxic in vivo.^{[4][8]} This guide presents quantitative toxicological data in structured tables, outlines the nature of key experimental safety studies, and provides graphical workflows for safe handling and emergency procedures.

Chemical and Physical Properties

Property	Value
Chemical Name	3,5-dichloro-N-(3-chloro-1-ethyl-1-methyl-2-oxopropyl)-4-methylbenzamide
Molecular Formula	C14H11D5Cl3NO2
Molecular Weight	Approx. 341.68 g/mol
Appearance	Odorless white to off-white powder
Solubility	Low aqueous solubility

Toxicological Profile

Zoxamide exhibits low acute toxicity via oral, dermal, and inhalation routes.^{[4][5]} The primary effects observed in repeat-dose studies are related to liver hypertrophy and reduced body-weight gain, which in some cases was linked to palatability issues with the feed.^{[4][5]}

Acute Toxicity

Study	Species	Route	Value	Classification
LD50	Rat	Oral	>5000 mg/kg bw ^{[4][5]}	Low Toxicity
LD50	Rat	Dermal	>2000 mg/kg bw ^{[4][5]}	Low Toxicity
LC50 (4-hour)	Rat	Inhalation	>5.3 mg/L ^{[4][5]}	Low Toxicity

Irritation and Sensitization

Study	Species	Result
Skin Irritation	Not an irritant ^{[4][5]}	
Eye Irritation	Slight, transient irritant ^{[4][5]}	
Skin Sensitization	Guinea Pig	Delayed contact hypersensitivity (Maximization and Buehler tests) ^{[4][5]}

Sub-chronic and Chronic Toxicity

A number of sub-chronic and chronic toxicity studies have been conducted on Zoxamide in various species. The No Observed Adverse Effect Levels (NOAELs) from these studies are summarized below.

Study Duration	Species	NOAEL	Key Findings at LOAEL
90-day	Mouse	574 mg/kg bw/day[4]	Reduced body-weight gain in females.[4]
90-day & 1-year	Dog	48 mg/kg bw/day[4][9]	Reduced body-weight gain in females at 255 mg/kg bw/day.[4]
1-year	Rat	1058 mg/kg bw/day (highest dose tested) [4]	Increased liver weights in females at ≥ 5000 ppm, not considered adverse. [4]
18-month	Mouse	1021 mg/kg bw/day (highest dose tested) [4]	No treatment-related toxicity.[4]
28-day Dermal	Rat	714 mg/kg bw/day (systemic effects)[4]	Significant local effects at ≥ 107 mg/kg bw/day.[4]

Carcinogenicity and Genotoxicity

Zoxamide is not considered to be carcinogenic.[4][8] Long-term studies in rats and mice showed no increased incidence of tumors.[4] While it was found to induce polyploidy in an in vitro chromosomal aberration test, it was not genotoxic in in vivo assays.[4] The conclusion from regulatory bodies is that Zoxamide is unlikely to pose a genotoxic risk to humans.[4]

Reproductive and Developmental Toxicity

Study Type	Species	NOAEL	Key Findings
Two-generation	Rat	1474 mg/kg bw/day (highest dose tested) [9]	No effects on fertility or parental toxicity. Reduced pup body-weight gain at parentally toxic doses. [7]
Developmental	Rat	1000 mg/kg bw/day (highest dose tested) [4]	No evidence of toxicity to dams or fetuses. Not teratogenic.[4]
Developmental	Rabbit	1000 mg/kg bw/day (highest dose tested) [4]	No evidence of toxicity to dams or fetuses. Not teratogenic.[4]

Experimental Protocols Overview

Detailed experimental protocols for regulatory toxicology studies are typically proprietary. However, the objectives and general methodologies of the key studies cited are described below.

- **Acute Toxicity Studies (LD50/LC50):** These studies aim to determine the dose or concentration of a substance that causes mortality in 50% of the test animals after a single exposure. The protocols generally involve administering increasing doses of the substance via a specific route (oral, dermal, or inhalation) to groups of animals and observing them for a set period, typically 14 days.
- **Sub-chronic and Chronic Oral Toxicity Studies:** These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days, 1 year, or 18 months). Animals are given daily doses of the substance in their diet or by gavage. The protocol involves regular monitoring of clinical signs, body weight, food consumption, as well as detailed hematology, clinical chemistry, and histopathological examinations of tissues and organs at the end of the study.

- **Reproductive and Developmental Toxicity Studies:** Two-generation studies in rats are designed to assess the potential effects of a substance on reproductive function and offspring development. The protocol involves exposing parent animals (F0 generation) to the substance before mating and throughout gestation and lactation. The effects on their offspring (F1 generation) are then monitored, and the F1 generation is also mated to produce an F2 generation. Developmental toxicity studies in rats and rabbits involve administering the substance to pregnant females during the period of organogenesis to assess potential effects on the developing fetus.

Handling Precautions and Safety Recommendations

Given that Zoxamide is a skin sensitizer and a slight eye irritant, appropriate personal protective equipment (PPE) and handling procedures are essential.

Engineering Controls

- Work in a well-ventilated area.
- Use a chemical fume hood or other local exhaust ventilation where dusts or aerosols may be generated.

Personal Protective Equipment (PPE)

- **Eye Protection:** Wear safety glasses with side shields or goggles.
- **Skin Protection:** Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.
- **Respiratory Protection:** If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be worn.

General Hygiene

- Avoid contact with skin, eyes, and clothing.
- Do not eat, drink, or smoke in areas where the material is handled.

- Wash hands thoroughly after handling.

Emergency Procedures

First Aid

- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If skin irritation or rash occurs, seek medical attention.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
- Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Spills and Leaks

- Avoid dust formation.
- Wear appropriate PPE.
- Carefully sweep up or vacuum the spilled material and place it in a suitable, closed container for disposal.
- Clean the spill area with soap and water.

Visualized Workflows and Logical Relationships

The following diagrams provide visual guidance for key safety and handling procedures related to **Zoxamide-d5**.

Caption: Personal Protective Equipment (PPE) selection workflow for handling **Zoxamide-d5**.

Caption: Flowchart for responding to a **Zoxamide-d5** spill.

Caption: Simplified workflow of the toxicological risk assessment process.

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- To cite this document: BenchChem. [Zoxamide-d5: An In-depth Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422247#zoxamide-d5-safety-data-sheet-and-handling-precautions]

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